Insect Repellent M 3535

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

95328-09-9 |

|---|---|

Molekularformel |

C11H23NO3 |

Molekulargewicht |

217.31 g/mol |

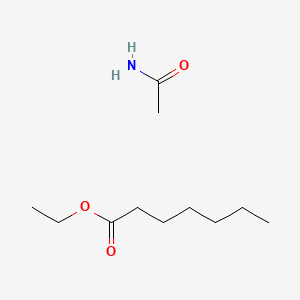

IUPAC-Name |

acetamide;ethyl heptanoate |

InChI |

InChI=1S/C9H18O2.C2H5NO/c1-3-5-6-7-8-9(10)11-4-2;1-2(3)4/h3-8H2,1-2H3;1H3,(H2,3,4) |

InChI-Schlüssel |

RGVCOYRFWYWFBG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(=O)OCC.CC(=O)N |

Andere CAS-Nummern |

95328-09-9 |

Synonyme |

3-(N-n-butyl)-N-acetylaminopropionic acid ethyl ester EBAAP insect repellent M 3535 insect repellent Merck 3535 M-3535 Repellent 3535 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethyl Butylacetylaminopropionate (IR3535)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl butylacetylaminopropionate, commonly known as IR3535, is a widely utilized synthetic insect repellent. While its efficacy is well-documented, a comprehensive understanding of its mechanism of action is crucial for the development of next-generation repellents and for optimizing its use in public health. This technical guide provides an in-depth exploration of the current scientific understanding of IR3535's mode of action, with a focus on its molecular targets and the downstream physiological effects in insects. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the pertinent signaling pathways and experimental workflows.

Primary Mechanism of Action: Olfactory and Gustatory System Modulation

The primary mechanism through which IR3535 exerts its repellent effect is by interfering with the insect's sensory systems, primarily the olfactory (smell) and gustatory (taste) systems.[1] It is believed to disrupt the ability of insects to detect chemical attractants, such as carbon dioxide and lactic acid, emanating from a host.[2] This non-toxic mode of action repels insects rather than killing them, making it a valuable tool in integrated pest management strategies.[2]

Interaction with Olfactory Receptors

IR3535 is proposed to interact with and modulate the activity of insect olfactory receptors (ORs) and ionotropic receptors (IRs), which are crucial for detecting volatile chemical cues.[2] This interaction can manifest as either agonism (activation) or antagonism (inhibition) of these receptors, ultimately leading to a disruption of the normal olfactory signaling cascade and preventing the insect from locating a host.[1] The repellent effect of IR3535 occurs at a distance, indicating a clear interaction with olfactory sensilla.[1]

Role of Gustatory Receptors

In addition to its effects on olfaction, there is evidence to suggest that IR3535 also interacts with gustatory receptors. Studies have indicated that bitter-sensing gustatory receptor neurons are essential for the detection of IR3535.[3][4] This suggests that direct contact with IR3535 on the insect's gustatory sensilla can also contribute to its repellent properties.

A Novel Secondary Mechanism: Modulation of Muscarinic Acetylcholine (B1216132) Receptors

Recent research has unveiled a more complex and nuanced mechanism of action for IR3535, involving the insect's central nervous system. Specifically, low concentrations of IR3535 have been shown to act on M1-muscarinic acetylcholine receptors (mAChRs) in insect neurosecretory cells.[3][4][5][6]

This interaction triggers a cascade of intracellular events, including an increase in intracellular calcium concentration.[3][4][5][6] This elevation in intracellular calcium, in turn, increases the sensitivity of nicotinic acetylcholine receptors to neonicotinoid insecticides like thiacloprid.[5][6] This synergistic interaction suggests that IR3535, in addition to its repellent properties, could be used as a synergistic agent to enhance the efficacy of certain insecticides.[5][7]

Signaling Pathway of IR3535 via M1-Muscarinic Acetylcholine Receptor

At low concentrations (e.g., 10 nM), IR3535 is proposed to activate the orthosteric site of the M1-mAChR. This leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits.[5] The released Gβγ subunits then inhibit background potassium channels, causing membrane depolarization. This depolarization activates voltage-gated calcium channels, leading to an influx of extracellular calcium and a subsequent rise in intracellular calcium concentration.[5]

At higher concentrations, IR3535 may also interact with an allosteric site on the M1-mAChR, further modulating the receptor's activity.[5]

Quantitative Efficacy Data

The efficacy of IR3535 has been quantified in numerous laboratory and field studies against a variety of insect vectors. The following tables summarize key quantitative data from these studies.

| Mosquito Species | IR3535 Concentration | Mean Protection Time (hours) | Reference |

| Aedes aegypti | 20% | 9.8 | [8] |

| Culex quinquefasciatus | 20% | 13.7 | [8] |

| Anopheles dirus | 20% | 3.8 | [8] |

| Anopheles gambiae s.l. | 20% | >9 (92% protection) | [9] |

| Various Mosquitoes (Field) | 20% | 7.1 - 10.3 | [10] |

| Tick Species | IR3535 Concentration | Mean Protection Time (hours) | Reference |

| Blacklegged Ticks | 10% (lotion) | 9.1 - 12.2 | [10] |

| Blacklegged Ticks | 20% (spray) | 9.1 - 12.2 | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of IR3535.

Arm-in-Cage Assay for Repellency Evaluation

This behavioral assay is a standard method for evaluating the efficacy of topical insect repellents.

Objective: To determine the complete protection time of an IR3535 formulation against biting insects.

Materials:

-

Test insects (e.g., Aedes aegypti mosquitoes), 5-10 days old, starved for 12-18 hours.

-

Testing cage (e.g., 30x30x30 cm).

-

Human volunteers.

-

IR3535 formulation and control (e.g., ethanol).

-

Micropipette or syringe for application.

-

Timer.

Procedure:

-

A defined number of female mosquitoes (e.g., 200) are placed in the testing cage.

-

A volunteer's forearm is marked with a defined area (e.g., 30 cm²).

-

A specific volume of the IR3535 formulation (e.g., 0.1 mL of a 20% solution) is applied evenly to the marked area.[8] The other arm serves as a control and is treated with the solvent (e.g., ethanol).

-

The treated forearm is exposed inside the cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

-

The number of mosquito landings and probes (attempted bites) is recorded during each exposure period.

-

The "complete protection time" is defined as the time from application until the first confirmed bite.

-

The experiment is replicated with multiple volunteers and on different days to ensure statistical validity.

Single-Sensillum Recording for Olfactory Neuron Response

This electrophysiological technique allows for the direct measurement of the response of individual olfactory sensory neurons to volatile compounds.

Objective: To determine if and how IR3535 activates or inhibits specific olfactory neurons in an insect's antenna.

Materials:

-

Live insect (e.g., mosquito or fly).

-

Dissecting microscope.

-

Micromanipulators.

-

Glass capillaries for electrodes.

-

Electrode puller.

-

Amplifier and data acquisition system.

-

Reference electrode (e.g., silver wire).

-

Recording electrode filled with sensillum lymph ringer.

-

Odor delivery system (olfactometer).

-

IR3535 solution of known concentration.

Procedure:

-

The insect is immobilized, for instance by mounting it on a slide or in a pipette tip, with the antenna exposed and stabilized.

-

A reference electrode is inserted into the insect's eye or another part of the body to complete the electrical circuit.

-

Under high magnification, a sharp recording electrode is carefully inserted through the cuticle at the base of a single olfactory sensillum to make contact with the sensory neurons within.

-

A continuous stream of purified air is passed over the antenna via the olfactometer.

-

Pulses of air containing a known concentration of IR3535 are introduced into the airstream.

-

The electrical activity (action potentials) of the neuron(s) within the sensillum is recorded before, during, and after the odor stimulus.

-

The change in the firing rate of the neuron in response to IR3535 is analyzed to determine if the compound is excitatory, inhibitory, or has no effect.

Calcium Imaging of Insect Neurosecretory Cells

This technique allows for the visualization of changes in intracellular calcium concentration in response to a stimulus.

Objective: To measure the change in intracellular calcium levels in insect neurosecretory cells upon exposure to IR3535.

Materials:

-

Isolated insect neurosecretory cells (e.g., from the dorsal unpaired median (DUM) neurons of the cockroach).[11]

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).[11]

-

Confocal or fluorescence microscope with an appropriate imaging system.

-

Perfusion system for solution exchange.

-

Physiological saline solution.

-

IR3535 solutions of varying concentrations.

Procedure:

-

Neurosecretory cells are isolated from the insect's central nervous system and plated on a coverslip.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a solution containing the dye.

-

The coverslip with the loaded cells is mounted on the microscope stage and continuously perfused with physiological saline.

-

The baseline fluorescence of the cells is recorded.

-

The perfusion solution is switched to one containing a specific concentration of IR3535.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

-

The process is repeated with different concentrations of IR3535 and with appropriate controls (e.g., antagonists of the M1-muscarinic receptor) to confirm the signaling pathway.[11]

Visualizations

Signaling Pathways

Caption: Proposed signaling pathway of IR3535 in insect neurosecretory cells.

Experimental Workflow

Caption: Workflow for investigating the mechanism of action of IR3535.

Conclusion

The mechanism of action of Ethyl butylacetylaminopropionate is multifaceted, involving both peripheral sensory disruption and modulation of the central nervous system. While the primary mode of action is the interference with olfactory and gustatory receptor function, the discovery of its interaction with M1-muscarinic acetylcholine receptors opens new avenues for research and development. A thorough understanding of these mechanisms is paramount for designing more effective and targeted insect repellents and for developing novel vector control strategies that may include synergistic combinations of repellents and insecticides. This guide provides a foundational understanding for researchers and professionals working towards these goals.

References

- 1. In Search of Synergistic Insect Repellents: Modeling of Muscarinic GPCR Interactions with Classical and Bitopic Photoactive Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Search of Synergistic Insect Repellents: Modeling of Muscarinic GPCR Interactions with Classical and Bitopic Photoactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - Public Library of Science - Figshare [plos.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Single-Sensillum Taste Recordings in Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Laboratory and field evaluations of the insect repellent 3535 (ethyl butylacetylaminopropionate) and deet against mosquito vectors in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prolonged efficacy of IR3535 repellents against mosquitoes and blacklegged ticks in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Insect Repellent 3535 (Ethyl Butylacetylaminopropionate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insect Repellent 3535 (IR3535®), chemically known as Ethyl Butylacetylaminopropionate, is a widely utilized synthetic insect repellent with a favorable safety profile. Developed by Merck KGaA and inspired by the naturally occurring amino acid β-alanine, it offers broad-spectrum protection against a variety of biting insects. This technical guide provides a comprehensive overview of the synthesis and chemical properties of IR3535, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Detailed experimental protocols for its synthesis and analysis are provided, alongside a thorough compilation of its physicochemical properties. Furthermore, this guide elucidates the molecular mechanism of action through a detailed signaling pathway diagram, offering insights into its repellent activity at the cellular level.

Introduction

Insect-borne diseases represent a significant global health challenge. Personal protective measures, such as the use of insect repellents, are a cornerstone of disease prevention. Insect Repellent 3535, with the International Nomenclature of Cosmetic Ingredients (INCI) name Ethyl Butylacetylaminopropionate, is a synthetic repellent that has gained prominence due to its efficacy and excellent safety profile.[1] It is a biopesticide, structurally derived from the amino acid β-alanine.[1] This guide delves into the core technical aspects of IR3535, covering its synthesis, chemical characteristics, and the current understanding of its mode of action.

Synthesis of Insect Repellent 3535

The synthesis of Ethyl Butylacetylaminopropionate can be achieved through multiple synthetic routes. The most common and industrially relevant methods are detailed below.

Synthesis via Michael Addition and Subsequent N-Acetylation

This widely used two-step synthesis involves the initial formation of an intermediate, ethyl 3-(butylamino)propanoate, through a Michael addition reaction, followed by N-acetylation to yield the final product.

Step 1: Synthesis of Ethyl 3-(butylamino)propanoate

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, charge n-butylamine.

-

Michael Addition: Heat the n-butylamine to reflux. Under stirring, add ethyl acrylate dropwise to the refluxing n-butylamine.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up and Purification: Upon completion of the reaction, remove the excess n-butylamine using a rotary evaporator. The resulting crude product, ethyl 3-(butylamino)propanoate, is then purified by vacuum distillation.

Step 2: Synthesis of Ethyl Butylacetylaminopropionate (IR3535)

-

Reaction Setup: In a reaction vessel, charge the purified ethyl 3-(butylamino)propanoate from Step 1.

-

N-Acetylation: While maintaining the internal temperature between 80-90°C and under constant stirring, add acetic anhydride dropwise.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at the same temperature for approximately 1 hour to ensure complete acetylation.

-

Purification: Remove the acetic acid byproduct and any unreacted acetic anhydride under reduced pressure. The final product, Ethyl Butylacetylaminopropionate, is then purified by vacuum distillation.

Synthesis via Esterification of N-acetyl-N-butyl-β-alanine

An alternative route to IR3535 involves the direct esterification of N-acetyl-N-butyl-β-alanine with ethanol (B145695) in the presence of an acid catalyst. This method is a classic example of a Fischer-Speier esterification.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-acetyl-N-butyl-β-alanine in an excess of ethanol.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction reaches equilibrium, which can be monitored by thin-layer chromatography (TLC) or HPLC.[5]

-

Work-up: After cooling the reaction mixture, neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.[5] The ester can then be extracted with a suitable organic solvent (e.g., ethyl acetate).[6]

-

Purification: The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude ester is then purified by distillation to yield the final product.[5]

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of IR3535 is crucial for its formulation, application, and safety assessment. The following tables summarize the key quantitative data.

Table 1: General and Physical Properties of Insect Repellent 3535

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl 3-(N-butylacetamido)propanoate | [7] |

| CAS Number | 52304-36-6 | [7] |

| Molecular Formula | C₁₁H₂₁NO₃ | [7] |

| Molecular Weight | 215.29 g/mol | [7] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Odor | Nearly odorless | [2] |

| Density | 0.998 g/cm³ (at 20 °C) | [7] |

| Boiling Point | Decomposes at 141 °C | [7] |

| Melting Point | < -90 °C | [7] |

| Flash Point | 159 °C | [7] |

| Refractive Index (n_D²⁰) | 1.452-1.455 | [8] |

Table 2: Solubility and Partition Coefficient of Insect Repellent 3535

| Property | Value | Reference(s) |

| Solubility in Water | 70 g/L (at 20 °C) | [7] |

| Solubility in Organic Solvents | >250 g/L (at RT) in Acetone, Ethyl Acetate, Dichloromethane, n-Heptane, Methanol (B129727), p-Xylene | [7] |

| Log P (Octanol/Water) | 1.7 (at 23 °C) | [7] |

Chemical Stability

Insect Repellent 3535 exhibits good stability under normal storage conditions. It is, however, susceptible to hydrolysis under strongly acidic or alkaline conditions. For aqueous formulations, a pH range of 4.0 to 6.0 is recommended to ensure stability.[4]

Compatibility

IR3535 is compatible with a wide range of cosmetic ingredients. Unlike some other repellents, it does not damage or dissolve most plastics and synthetic fabrics, with the exception of polyethylene (B3416737) and polypropylene (B1209903) which are compatible.[7]

Mode of Action: Signaling Pathway

The repellent effect of IR3535 is primarily mediated through its interaction with the insect's chemosensory system. Recent studies have elucidated a specific signaling pathway involving the M1-muscarinic acetylcholine (B1216132) receptor (M1-mAChR) in insect neurosecretory cells.[9][10]

At low concentrations, IR3535 acts as an agonist at the orthosteric site of the M1-mAChR. This interaction triggers a cascade of intracellular events, leading to a repellent response.

The binding of IR3535 to the M1-mAChR activates the associated G protein, leading to the dissociation of its βγ subunits.[11] These Gβγ subunits then inhibit background potassium (K+) channels, resulting in membrane depolarization.[11] This change in membrane potential activates voltage-gated calcium (Ca²⁺) channels, leading to an influx of calcium ions. The resulting increase in intracellular calcium concentration is believed to modulate downstream neuronal signaling, contributing to the repellent behavior.[9] Interestingly, this elevation in intracellular calcium has also been shown to increase the sensitivity of nicotinic acetylcholine receptors to certain insecticides.[9]

Analytical Methods

The quality control and quantification of Insect Repellent 3535 in various formulations are critical. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method for the quantification of IR3535 is as follows:

-

Column: C18 column (e.g., Kinetex® C18, 5 µm, 4.6 mm x 150 mm).[12]

-

Mobile Phase: A mixture of 0.1% formic acid in water and methanol (e.g., 40:60 v/v) in an isocratic mode.[12]

-

Flow Rate: 0.5 mL/min.[12]

-

Detection: UV detection at 220 nm.[12]

-

Injection Volume: 15 µL.[12]

-

Run Time: 10 minutes.[12]

This method has been shown to be linear, precise, and accurate for the routine quantitative analysis of IR3535 in topical insect repellent formulations.[12] Alternative methods may utilize an acetonitrile/water mobile phase with detection at 210 nm or 218 nm.[13][14]

Conclusion

Insect Repellent 3535 stands as a significant tool in the prevention of insect-borne diseases, owing to its proven efficacy and favorable toxicological profile. This technical guide has provided a detailed examination of its synthesis, outlining two primary synthetic routes with experimental protocols. A comprehensive compilation of its chemical and physical properties has been presented in a structured format for easy reference. Furthermore, the elucidation of its mode of action through the M1-muscarinic acetylcholine receptor signaling pathway offers a deeper understanding of its repellent mechanism. The analytical methods described, particularly HPLC, provide a robust framework for quality control and formulation analysis. This guide serves as a foundational resource for scientists and researchers engaged in the development of new repellent technologies and the optimization of existing formulations.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Ethyl butylacetylaminopropionate - IR3535 - Descrizione [tiiips.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. scienceready.com.au [scienceready.com.au]

- 6. researchgate.net [researchgate.net]

- 7. Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/Ethyl Butylacetylaminopropionate (PLLA/IR3535) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. coachbenner.weebly.com [coachbenner.weebly.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pharmascholars.com [pharmascholars.com]

- 13. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. scielo.br [scielo.br]

IR3535: A Technical Guide to Biodegradability and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl butylacetylaminopropionate, commercially known as IR3535®, is a widely used insect repellent valued for its efficacy and favorable safety profile. This technical guide provides an in-depth analysis of the biodegradability and environmental fate of IR3535®, addressing the core interests of researchers, scientists, and drug development professionals. While specific quantitative data from standardized environmental fate studies are not extensively available in the public domain due to its primary use pattern as a topical repellent, this guide synthesizes the existing knowledge from regulatory assessments, manufacturer information, and scientific literature. The primary degradation pathway for IR3535® is identified as the hydrolysis of its ester bond, leading to the formation of its main metabolite, 3-(N-butyl-N-acetyl)aminopropionic acid (IR3535®-free acid), and ethanol (B145695). This process is a key factor in its environmental breakdown. The U.S. Environmental Protection Agency (EPA) classifies IR3535® as a biopesticide, noting its structural similarity to the naturally occurring amino acid β-alanine, and anticipates its rapid breakdown in the environment[1]. This guide outlines the standard experimental protocols for assessing biodegradability and presents a logical framework for understanding the environmental behavior of IR3535®.

Chemical and Physical Properties

A substance's environmental fate is significantly influenced by its chemical and physical properties. The following table summarizes the key properties of IR3535®.

| Property | Value | Reference |

| IUPAC Name | Ethyl 3-(N-butylacetamido)propanoate | [2] |

| CAS Number | 52304-36-6 | [2] |

| Molecular Formula | C11H21NO3 | [2] |

| Molecular Weight | 215.29 g/mol | [2] |

| Water Solubility | 70 g/L (at 20 °C) | [2] |

| log P (Octanol-Water Partition Coefficient) | 1.7 (at 23 °C) | [2] |

| Vapor Pressure | 0.15 Pa (at 20 °C) | [3] |

| Estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 36 | [4] |

The high water solubility and low log P value of IR3535® suggest a low potential for bioaccumulation in organisms. The estimated Koc value indicates that IR3535® is expected to have very high mobility in soil[4].

Biodegradability

IR3535® is widely reported to be biodegradable[2][5][6]. Its manufacturer, Merck KGaA, states that the active substance does not accumulate in the environment[7]. The U.S. EPA has not required extensive environmental fate data for the registration of IR3535® because its primary use as a topical insect repellent applied to human skin results in negligible direct release to the environment[1].

Abiotic Degradation: Hydrolysis

The primary abiotic degradation pathway for IR3535® is the hydrolysis of its ester linkage. This reaction is influenced by pH and leads to the formation of 3-(N-butyl-N-acetyl)aminopropionic acid (IR3535®-free acid) and ethanol. The stability of IR3535® in formulations is pH-dependent, with an optimal pH range of 6.0 to 6.5[8]. In aqueous solutions, IR3535® is susceptible to hydrolysis by strong acids and alkaline solutions[9].

Biotic Degradation

The biotic degradation of IR3535® is expected to be initiated by the same hydrolytic cleavage of the ester bond, a common metabolic pathway for ester-containing compounds in microorganisms. This is supported by the fact that the primary metabolite in humans is IR3535®-free acid[10]. Following the initial hydrolysis, further degradation of the resulting carboxylic acid and ethanol is anticipated.

The following diagram illustrates the likely primary degradation pathway of IR3535®.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Fate in Water

Due to its high water solubility, if IR3535® enters aquatic environments, it is expected to remain predominantly in the water column. Its degradation will be governed by hydrolysis and microbial action. Given its intended use, direct contamination of waterways is considered unlikely[11]. However, traces of IR3535® have been detected in wastewater and swimming pool water, where it can react with disinfectants like chlorine to form disinfection by-products[12][13].

Fate in Soil

Based on its estimated Koc value, IR3535® is expected to have very high mobility in soil and a low potential for adsorption to soil particles[4]. This suggests that if it were to enter the soil compartment, it would be more likely to be transported with soil water than to remain bound to soil organic matter. In the soil environment, biotic degradation by soil microorganisms is expected to be the primary mechanism of removal.

Bioaccumulation

The low octanol-water partition coefficient (log P = 1.7) indicates that IR3535® has a low potential for bioaccumulation in aquatic organisms[2].

Ecotoxicological Profile

Available information suggests that IR3535® has a favorable ecotoxicological profile. The manufacturer states that the active substance is not toxic to aquatic organisms such as fish or algae[14]. The World Health Organization (WHO) has classified IR3535® as "unlikely to present acute hazard in normal use"[5].

Experimental Protocols for Biodegradability Assessment

While specific results for IR3535® are not publicly available, the following section details the standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be employed to quantitatively assess its biodegradability.

Ready Biodegradability (OECD 301)

These tests are stringent screening tests that provide an indication of the potential for rapid and complete biodegradation. A substance is considered "readily biodegradable" if it meets a pass level of >60% of its theoretical carbon dioxide (ThCO2) production or >70% of dissolved organic carbon (DOC) removal within a 28-day period, including a 10-day window.

Table 1: Summary of OECD 301 Test Methods

| Test Guideline | Method | Measurement |

| OECD 301 A | DOC Die-Away Test | Dissolved Organic Carbon (DOC) |

| OECD 301 B | CO2 Evolution Test (Modified Sturm Test) | CO2 Production |

| OECD 301 C | MITI (I) Test | Oxygen Consumption |

| OECD 301 D | Closed Bottle Test | Oxygen Consumption |

| OECD 301 E | Modified OECD Screening Test | Dissolved Organic Carbon (DOC) |

| OECD 301 F | Manometric Respirometry Test | Oxygen Consumption |

The following diagram illustrates a generalized workflow for a ready biodegradability test.

Inherent Biodegradability (OECD 302)

If a substance is not readily biodegradable, tests for inherent biodegradability can be conducted. These tests have a higher concentration of microorganisms and a longer exposure time, assessing the potential for a substance to biodegrade under favorable conditions.

Table 2: Key OECD 302 Test Methods

| Test Guideline | Method | Measurement |

| OECD 302 A | Modified SCAS Test | Dissolved Organic Carbon (DOC) |

| OECD 302 B | Zahn-Wellens/EMPA Test | Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) |

| OECD 302 C | Modified MITI Test (II) | Oxygen Consumption |

Conclusion

The available evidence strongly suggests that IR3535® is a biodegradable molecule with a low potential for environmental persistence and bioaccumulation. Its primary degradation pathway is through the hydrolysis of its ester bond, a process that can occur both abiotically and biotically. Regulatory bodies in the US and Europe have recognized its favorable environmental profile, largely due to its intended use pattern which limits direct environmental release. While quantitative data from standardized biodegradability and environmental fate studies are not publicly available, the understanding of its chemical properties and likely degradation pathways provides a solid foundation for assessing its environmental behavior. For researchers and drug development professionals, IR3535® represents a repellent active ingredient with a well-established safety profile for both humans and the environment.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Ethyl butylacetylaminopropionate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl butylacetylaminopropionate | C11H21NO3 | CID 104150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bodyguardprotect.co.uk [bodyguardprotect.co.uk]

- 6. ETHYL BUTYLACETYLAMINOPROPIONATE - Ataman Kimya [atamanchemicals.com]

- 7. gcimagazine.com [gcimagazine.com]

- 8. tomdooley.org [tomdooley.org]

- 9. biohope.com.cn [biohope.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. tekenbeetziekten.nl [tekenbeetziekten.nl]

- 12. Degradation of ethyl butylacetylaminopropionate (IR3535) during chlorination: Tentative identification and toxicity prediction of its disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rrlotion.com [rrlotion.com]

In-Depth Toxicological Profile of Ethyl Butylacetylaminopropionate (IR3535®)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethyl butylacetylaminopropionate, commonly known as IR3535®, is a synthetic insect repellent with a well-established safety profile. This technical guide provides a comprehensive overview of its toxicological properties, drawing from a wide range of studies conducted in accordance with international guidelines. The data presented herein demonstrates a low order of acute toxicity, a lack of significant target organ toxicity in repeated-dose studies, and no evidence of genotoxic, carcinogenic, or reproductive and developmental hazards at relevant exposure levels. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key toxicological assessment workflows.

Chemical Identity

| Property | Value |

| Common Name | Ethyl butylacetylaminopropionate; IR3535® |

| IUPAC Name | Ethyl 3-[acetyl(butyl)amino]propanoate |

| CAS Number | 52304-36-6 |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | Colorless to slightly yellowish liquid |

| Odor | Almost odorless |

Toxicokinetics and Metabolism

Following dermal application in human subjects, ethyl butylacetylaminopropionate is metabolized to its free acid. A study in human volunteers who received a dermal application of a 20% IR3535® formulation showed that the parent compound was at or below the limit of quantification in plasma. The main metabolite, IR3535®-free acid, reached peak plasma concentrations between 2 and 6 hours after application. The total urinary excretion of IR3535® and its metabolite over 48 hours was approximately 13.3% of the applied dose, indicating this as the extent of dermal absorption in humans.

Toxicological Profile

The toxicological profile of ethyl butylacetylaminopropionate has been extensively evaluated through a battery of in vitro and in vivo studies, largely following OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity

Ethyl butylacetylaminopropionate exhibits a low order of acute toxicity via oral, dermal, and inhalation routes of exposure.

| Endpoint | Species | Guideline | Result | Reference |

| Oral LD₅₀ | Rat | OECD 401 | > 5000 mg/kg bw | |

| Dermal LD₅₀ | Rat | OECD 402 | > 10000 mg/kg bw | |

| Inhalation LC₅₀ | Rat | OECD 403 | > 5.1 mg/L (4-hour exposure) |

Irritation and Sensitization

| Endpoint | Species | Guideline | Result | Reference |

| Skin Irritation | Rabbit | OECD 404 | Not irritating | |

| Eye Irritation | Rabbit | OECD 405 | Irritating | |

| Skin Sensitization | Guinea Pig | OECD 406 | Not a sensitizer (B1316253) |

Ethyl butylacetylaminopropionate is not a skin irritant. However, it is classified as a serious eye irritant. It is not a skin sensitizer based on studies conducted in guinea pigs.

Repeated Dose Toxicity

Sub-chronic and chronic toxicity studies have not identified any significant target organ toxicity.

| Study Duration | Species | Route | NOAEL | LOAEL | Reference |

| 90-Day | Rat | Oral | 300 mg/kg/day | 1000 mg/kg/day |

Genotoxicity

Ethyl butylacetylaminopropionate has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has shown no evidence of mutagenic or clastogenic potential.

| Assay | Test System | Guideline | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames) | Salmonella typhimurium | OECD 471 | Non-mutagenic | |

| In vitro Mammalian Cell Gene Mutation | Not specified | OECD 476 | Negative | |

| In vivo Mammalian Erythrocyte Micronucleus | Not specified | OECD 474 | Negative |

Carcinogenicity

No long-term carcinogenicity studies have been reported in the publicly available literature. However, based on the lack of genotoxicity and the absence of pre-neoplastic lesions in chronic toxicity studies, ethyl butylacetylaminopropionate is not expected to be carcinogenic.

Reproductive and Developmental Toxicity

| Study Type | Species | Route | NOAEL (Maternal) | NOAEL (Developmental/Offspring) | Reference |

| Developmental Toxicity | Rabbit | Oral | 600 mg/kg/day | 600 mg/kg/day | |

| Two-Generation Reproduction | Rat | Oral | Not specified | Not specified |

In a developmental toxicity study in rabbits, no treatment-related effects on the does or in the development of the fetuses were observed at doses up to 600 mg/kg/day.

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological experiments.

Acute Oral Toxicity (as per OECD 401)

-

Test System: Wistar rats (5 males, 5 females).

-

Test Substance Administration: The test substance is administered orally by gavage.

-

Dose Level: A limit test is often performed at 5000 mg/kg body weight.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation (as per OECD 404)

-

Test System: Albino rabbits.

-

Test Substance Application: 0.5 mL of the undiluted test substance is applied to a small area of clipped skin (approximately 6 cm²) under a semi-occlusive dressing for 4 hours. An untreated area of skin serves as a control.

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.

Skin Sensitization - Buehler Test (as per OECD 406)

-

Test System: Guinea pigs.

-

Induction Phase: The test substance is applied topically to the clipped skin of the test group animals three times over a 3-week period.

-

Challenge Phase: Two weeks after the last induction exposure, both the test and control groups are challenged with a topical application of the test substance to a naive skin site.

-

Observations: The skin reactions at the challenge sites are observed at 24 and 48 hours after patch removal and scored. A substance is classified as a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Method: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Toxicological Signaling Pathways

The primary mechanism of action of ethyl butylacetylaminopropionate as an insect repellent is through the disruption of the olfactory system of insects. In mammals, due to its low toxicity and rapid metabolism, there is a lack of evidence suggesting significant interaction with specific toxicological signaling pathways at typical exposure levels. As a derivative of the naturally occurring amino acid β-alanine, it is not expected to interfere with major hormonal or neurological pathways in a manner that would lead to adverse health effects. Further research into the molecular interactions of ethyl butylacetylaminopropionate and its metabolites in mammalian systems would be beneficial to definitively rule out any subtle effects on cellular signaling.

Conclusion

Ethyl butylacetylaminopropionate (IR3535®) possesses a favorable toxicological profile characterized by low acute toxicity, an absence of skin irritation and sensitization, and no evidence of genotoxicity or reproductive and developmental toxicity at relevant doses. While it is an eye irritant, this risk can be managed with appropriate handling and use. The comprehensive body of evidence supports its continued safe use as a topical insect repellent for the general population, including children, when used according to product instructions.

An In-depth Technical Guide to IR3535: A Biopesticide Inspired by β-Alanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IR3535®, the common name for 3-[N-butyl-N-acetyl]-aminopropionic acid, ethyl ester (EBAAP), is a synthetic insect repellent with a remarkable safety profile that has led to its classification as a biopesticide by the U.S. Environmental Protection Agency (EPA).[1][2] Its design is inspired by the naturally occurring amino acid, β-alanine.[3][4] Commercially available in Europe since 1979 and later introduced to the United States, IR3535 is a key active ingredient in numerous repellent formulations designed to protect against a wide range of biting arthropods, thereby mitigating the transmission of vector-borne diseases.[1] This document provides a comprehensive technical overview of IR3535, detailing its chemical nature, mechanism of action, quantitative efficacy, toxicological data, and the experimental protocols used for its evaluation.

Chemical Profile and Synthesis

While structurally analogous to β-alanine, IR3535 is not a direct derivative. It is synthetically produced through a one-pot reaction involving the Michael addition of butylamine (B146782) to ethyl acrylate, followed by the acylation of the resulting secondary amine with acetyl chloride.[4][5] This distinction is crucial, as its "bio-inspired" nature is based on structural mimicry rather than direct biological sourcing.

Table 1: Chemical and Physical Properties of IR3535

| Property | Value |

| IUPAC Name | ethyl 3-(N-butylacetamido)propanoate |

| Common Names | IR3535®, EBAAP (ethyl butylacetylaminopropionate) |

| CAS Number | 52304-36-6 |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | Clear, odorless liquid |

| Boiling Point | Approx. 290 °C (decomposition begins) |

| Vapor Pressure | Low; evaporation from surfaces is delayed when in a polymer matrix |

| Solubility | High water solubility |

Source: Merck KGaA, PubChem[1][6]

Mechanism of Action: A Multi-Receptor Modulator

The repellent effect of IR3535 is multifaceted, involving interactions with both the chemosensory (olfactory and gustatory) and nervous systems of insects. The mode of action is considered non-toxic, disrupting the host-seeking behavior of arthropods.[1][7]

Olfactory and Gustatory Receptor Disruption

IR3535 functions primarily by interfering with an insect's sense of smell (olfaction) and taste (gustation).[1] Blood-sucking arthropods use sensory receptors to detect cues such as carbon dioxide, lactic acid, and other volatile organic compounds emitted by hosts.[7] IR3535 masks these attractive cues, making the host difficult to locate.[7]

Studies on Aedes aegypti odorant receptors (ORs) expressed in Xenopus oocytes have demonstrated that IR3535 acts as a potent, non-specific antagonist.[8][9] For instance, it strongly inhibits both the indole-activated AaOR2 and the octenol-activated AaOR8.[9][10] This broad inhibitory action suggests it may target the obligatory OR co-receptor (Orco), scrambling the insect's perception of various odors.[8] Additionally, evidence indicates that IR3535 activates bitter-sensing gustatory receptor neurons, contributing a deterrent taste component to its repellent profile.[4][11][12]

References

- 1. IR3535 Insect Repellent | FleaScience [fleascience.com]

- 2. researchgate.net [researchgate.net]

- 3. specialchem.com [specialchem.com]

- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity | Modulators of Odor Receptors [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Genesis and Advancement of IR3535®: A Merck Development

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery, development, and scientific underpinnings of IR3535® (Ethyl Butylacetylaminopropionate), a widely utilized insect repellent developed and commercialized by Merck KGaA.[1][2] Inspired by the naturally occurring amino acid β-alanine, IR3535® has become a key tool in public health for preventing bites from various disease-carrying insects.[2][3] This document details its synthesis, mechanism of action, efficacy, safety profile, and the experimental methodologies used in its evaluation, offering a comprehensive resource for the scientific community.

Discovery and Development

IR3535®, chemically known as Ethyl 3-(N-butylacetamido)propanoate, was developed by Merck in the 1970s as a safe and effective alternative to existing insect repellents.[4][5][6] The molecule's design was inspired by β-alanine, a naturally occurring amino acid, with modifications to enhance its repellent properties.[2][3] Since its introduction, IR3535® has been used globally for over 30 years in a variety of repellent formulations.[3][4]

It is classified as a biopesticide by the U.S. Environmental Protection Agency (EPA) due to its structural similarity to a natural substance and its favorable safety profile.[3][7] Regulatory bodies such as the EPA in the United States and the ECHA in Europe have approved its use, with no age restrictions in the EU, making it suitable for use on young children.[3][7] The World Health Organization (WHO) classifies IR3535® as "Class U," indicating it is unlikely to present an acute hazard in normal use.[7][8]

Physicochemical Properties and Formulations

IR3535® is a colorless and nearly odorless oil, a characteristic that enhances its appeal in consumer products.[1][2] It is biodegradable and does not accumulate in the environment.[7][9] A notable property is its ability to dissolve certain plastics and synthetic fabrics, with the exception of polyethylene (B3416737) and polypropylene.[1][10] It is used in various formulations, including lotions, sprays, and aerosols, typically at concentrations of 10-30%.[7][] For emulsion-based products, it is recommended to add IR3535® to the oil phase.[]

Synthesis of IR3535®

The synthesis of Ethyl N-acetyl-N-butyl-β-alaninate (IR3535®) is a two-step process. The first step involves the formation of an intermediate, ethyl 3-(butylamino)propanoate, followed by an acylation step to yield the final product.[12][13]

Synthesis Pathway

Experimental Protocol: Synthesis of Ethyl N-acetyl-N-butyl-β-alaninate

Step 1: Synthesis of Ethyl 3-(butylamino)propanoate [12]

-

To a 1000 mL three-neck flask, add 438 g (6.0 mol) of n-butylamine.

-

Heat the n-butylamine to reflux under stirring.

-

Add 100 g (1.0 mol) of ethyl acrylate dropwise to the refluxing n-butylamine.

-

After the addition is complete, maintain the reflux and stirring for 3-4 hours. Monitor the reaction progress using gas chromatography.

-

Once the reaction is complete, remove the excess n-butylamine using a rotary evaporator.

-

Purify the product, ethyl 3-(butylamino)propanoate, by vacuum distillation.

Step 2: Synthesis of Ethyl N-acetyl-N-butyl-β-alaninate (IR3535®) [12]

-

In a 500 mL three-neck flask, add 173 g (1.0 mol) of ethyl 3-(butylamino)propanoate.

-

Control the internal temperature between 80-90°C.

-

Under stirring, add 132 g (1.2 mol) of acetic anhydride dropwise.

-

After the addition is complete, maintain the reaction mixture at the same temperature for 1 hour.

-

The resulting product is Ethyl N-acetyl-N-butyl-β-alaninate.

Mechanism of Action

The repellent mechanism of IR3535® is multifaceted and involves interactions with the insect's chemosensory systems. It is believed to function by perplexing the olfactory sensors of insects, thereby preventing them from locating a host.[14]

Olfactory and Gustatory Receptor Interactions

Studies have shown that IR3535® modulates the activity of various insect odorant receptors (ORs) and gustatory receptors (GRs).

-

Odorant Receptor Modulation: In Aedes aegypti, IR3535® has been shown to inhibit the activity of odorant receptors AaOR2 and AaOR8, which are involved in detecting attractants.[9][15] In Culex quinquefasciatus, it activates the CquiOR136 and CquiOR32 receptors.[13] This suggests that IR3535® can act as both an antagonist and an agonist on different ORs, leading to a disruption of the insect's ability to process olfactory cues.[9][15]

-

Gustatory Receptor Interaction: Research indicates that bitter-sensing gustatory receptor neurons are essential for the detection of IR3535®, suggesting a role for taste in its repellent effect.[16]

Neurological Pathway

Recent findings suggest that IR3535®'s mode of action extends beyond peripheral sensory neurons.

-

Muscarinic Acetylcholine (B1216132) Receptor Activation: In insect neurosecretory cells, low concentrations of IR3535® have been shown to induce a rise in intracellular calcium.[17] This is achieved through the activation of the M1-muscarinic acetylcholine receptor subtype, which in turn inhibits background potassium channels, leading to cell depolarization and the opening of voltage-gated calcium channels.[17]

-

Synergistic Effects: The increase in intracellular calcium enhances the sensitivity of nicotinic acetylcholine receptors to neonicotinoid insecticides like thiacloprid, indicating a potential for synergistic use in vector control strategies.[17]

Efficacy

The efficacy of IR3535® has been demonstrated against a broad spectrum of arthropods.

Efficacy Data

| Target Insect | Formulation | Protection Time | Reference |

| Aedes mosquitoes | 20% | 7-10 hours | [9][18] |

| Culex mosquitoes | 20% | 7-10 hours | [9][18] |

| Anopheles mosquitoes | 20% | 3.8 - 4 hours | [1][9][18] |

| Blacklegged ticks (Ixodes scapularis) | 10% lotion, 20% spray | 9.1 - 12.2 hours | [19][20] |

| Triatoma infestans | - | Minimum repellent concentration: 1.15 µg/cm² | [5] |

A 20% formulation of IR3535® has been shown to provide 98% protection against mosquito bites for up to 9 hours in field settings.[21] In laboratory studies, 20% IR3535® demonstrated protection times of 9.8 hours against Aedes aegypti and 13.7 hours against Culex quinquefasciatus.[20][22]

Experimental Protocol: Arm-in-Cage Efficacy Test

The "arm-in-cage" test is a standard method for evaluating the efficacy of topical insect repellents.

Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against host-seeking female mosquitoes.

Materials:

-

Test cage (e.g., 40 x 40 x 40 cm)

-

200-250 host-seeking female mosquitoes (e.g., Aedes aegypti, Culex quinquefasciatus, Anopheles gambiae)

-

Test repellent formulation

-

Human volunteers

-

Aspirator for collecting landing mosquitoes

Procedure (based on WHO and EPA guidelines): [1][3][5][8][23]

-

Recruit and obtain informed consent from human volunteers.

-

Apply a standardized dose of the repellent formulation (e.g., 1 g/600 cm²) to a defined area on the volunteer's forearm. One arm remains untreated as a control.

-

At specified time intervals (e.g., every 30 minutes), the volunteer inserts the treated forearm into the cage of mosquitoes for a set duration (e.g., 3 minutes).

-

Observe and record the number of mosquito landings and/or probes. A landing with intent to bite is defined as a mosquito alighting on the skin and extending its proboscis.

-

The test continues for a predetermined period (e.g., 8 hours) or until the first confirmed bite occurs. A confirmed bite is typically defined as one bite followed by another within a short timeframe (e.g., 30 minutes).

-

The Complete Protection Time (CPT) is recorded as the time from application to the first confirmed bite.

Safety and Toxicology

IR3535® has an excellent safety profile, established through extensive toxicological studies.[8]

Toxicological Data

| Test | Result | Species | Reference |

| Acute Oral LD50 | >5000 mg/kg | Rat | [1] |

| Acute Dermal LD50 | 10000 mg/kg | Rat | [1] |

| Acute Inhalation LC50 | >5.1 mg/L | Rat | [1] |

| Human Skin Absorption | 13.3% of applied dose | Human | [8] |

IR3535® is considered practically non-toxic via oral and inhalation routes and slightly toxic via dermal exposure.[8] It can be a serious eye irritant.[5][8] Following dermal application in humans, approximately 13.3% of the dose is absorbed. It is then rapidly metabolized to a free acid and completely excreted in the urine.[8]

Experimental Protocol: Toxicological Assessment

Toxicological evaluation of a new insect repellent active ingredient typically follows a tiered approach as guided by regulatory agencies.

Acute Toxicity Testing: [19]

-

Acute Oral Toxicity: A single, high dose of the substance is administered to laboratory animals (e.g., rats) via gavage. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality to determine the LD50.

-

Acute Dermal Toxicity: The substance is applied to the shaved skin of animals (e.g., rabbits or rats) for 24 hours. Observations for toxicity and mortality are made to determine the dermal LD50.

-

Acute Inhalation Toxicity: Animals are exposed to the substance as a vapor or aerosol in an inhalation chamber for a specified duration (e.g., 4 hours) to determine the LC50.

Irritation and Sensitization Testing: [7]

-

Dermal Irritation: The substance is applied to the skin of test animals (e.g., rabbits) under a patch for a period of time, and the skin is evaluated for signs of irritation such as erythema and edema.

-

Eye Irritation: A small amount of the substance is instilled into the eye of a test animal (e.g., a rabbit), and the eye is observed for signs of irritation to the cornea, iris, and conjunctiva.

-

Skin Sensitization: The potential of the substance to cause an allergic contact dermatitis is evaluated, often using the Guinea Pig Maximization Test or the Local Lymph Node Assay. This involves an initial induction phase followed by a challenge phase to observe for signs of sensitization.

Conclusion

IR3535®, developed by Merck, stands as a significant achievement in the field of insect repellents. Its development, inspired by a natural amino acid, has resulted in a product with a well-established efficacy and an excellent safety profile, making it a valuable tool for public health worldwide. The detailed understanding of its synthesis, mechanism of action, and the rigorous experimental protocols used in its evaluation, as outlined in this guide, provide a solid foundation for future research and development in the field of insect repellents.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Ethyl butylacetylaminopropionate - Wikipedia [en.wikipedia.org]

- 3. aise.eu [aise.eu]

- 4. Ethyl butylacetylaminopropionate - IR3535 - Descrizione [tiiips.com]

- 5. epa.gov [epa.gov]

- 6. CAS 52304-36-6: ethyl N-acetyl-N-butyl-β-alaninate [cymitquimica.com]

- 7. contractlaboratory.com [contractlaboratory.com]

- 8. Arm-In-Cage test – Biogents AG [eu.biogents.com]

- 9. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2013122304A1 - Composition for repelling insects comprising ir 3535 derivative as active ingredient - Google Patents [patents.google.com]

- 12. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Orthosteric muscarinic receptor activation by the insect repellent IR3535 opens new prospects in insecticide-based vector control - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Ethyl butylacetylaminopropionate | C11H21NO3 | CID 104150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]

- 23. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Molecular Structure of Ethyl N-acetyl-N-butyl-β-alaninate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-acetyl-N-butyl-β-alaninate, a compound of significant interest in various scientific fields, is a synthetic derivative of the amino acid β-alanine.[1][2] Also known by its trade name IR3535, it is widely recognized for its application as an insect repellent.[3][4][5] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis, tailored for professionals in research and drug development. The compound's low toxicity and efficacy against a range of insects make it a subject of ongoing research for novel applications.[5][6]

Molecular Structure and Identification

Ethyl N-acetyl-N-butyl-β-alaninate is characterized by a β-alanine backbone with N-acetyl and N-butyl substitutions and an ethyl ester group.[1] This structure confers specific chemical properties that are crucial for its function and application.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Ethyl 3-(N-butylacetamido)propanoate[3][7] |

| CAS Number | 52304-36-6[1][3] |

| Molecular Formula | C₁₁H₂₁NO₃[1][3][] |

| SMILES | CCCCN(CCC(=O)OCC)C(=O)C[3][7] |

| InChI | InChI=1S/C11H21NO3/c1-4-6-8-12(10(3)13)9-7-11(14)15-5-2/h4-9H2,1-3H3[7] |

| InChIKey | VZRKEAFHFMSHCD-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical characteristics of Ethyl N-acetyl-N-butyl-β-alaninate are essential for its formulation and application in various products. It is typically a colorless to pale yellow liquid with a faint, pleasant odor.[1]

Table 2: Physicochemical Data

| Property | Value |

| Molar Mass | 215.29 g/mol [3][][9] |

| Density | 0.987 ± 0.06 g/cm³ (Predicted)[9][] |

| Melting Point | < -20 °C[4][9] |

| Boiling Point | 108-110 °C at 0.2 mmHg; 126-127 °C at 0.5 mmHg[4][9] |

| Flash Point | 144.2 °C[] |

| Solubility in Water | 70 g/L at 20 °C[3] |

| log P (Octanol/Water) | 1.7 at 23 °C[3][4] |

Synthesis Protocol

The synthesis of Ethyl N-acetyl-N-butyl-β-alaninate is typically achieved through a two-step process. The following is a detailed experimental protocol based on established methodologies.[]

Step 1: Synthesis of Ethyl 3-(butylamino)propanoate

-

Reaction Setup: In a 1000 mL three-neck flask equipped with a stirrer, condenser, and dropping funnel, add 438 g (6.0 mol) of n-butylamine.

-

Addition of Reactant: Heat the n-butylamine to reflux. Under continuous stirring, add 100 g (1.0 mol) of ethyl acrylate (B77674) dropwise.

-

Reaction and Monitoring: After the addition is complete, maintain the reflux and stirring for 3-4 hours. The progress of the reaction should be monitored by gas chromatography.

-

Purification: Once the reaction is complete, remove the excess n-butylamine using a rotary evaporator. The resulting product, ethyl 3-aminopropionate, is then purified by vacuum distillation. This step should yield approximately 158 g (91.3%) of a product with a purity exceeding 99.5%.

Step 2: Synthesis of Ethyl N-acetyl-N-butyl-β-alaninate

-

Reaction Setup: In a 500 mL three-neck flask, add 173 g (1.0 mol) of the ethyl 3-aminopropionate synthesized in the previous step.

-

Temperature Control: Maintain the internal temperature of the flask between 80-90°C.

-

Acetylation: While stirring, add 132 g (1.2 mol) of acetic anhydride (B1165640) dropwise.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at the same temperature for an additional hour to ensure the reaction goes to completion.

-

Work-up and Purification: The final product, Ethyl N-acetyl-N-butyl-β-alaninate, can then be isolated and purified using standard laboratory techniques.

Synthesis Workflow

The logical flow of the synthesis process, from reactants to the final product, is illustrated in the diagram below.

Caption: Synthesis pathway of Ethyl N-acetyl-N-butyl-β-alaninate.

Applications and Future Directions

Primarily utilized as an insect repellent, Ethyl N-acetyl-N-butyl-β-alaninate is effective against a variety of insects including mosquitoes, ticks, flies, fleas, and lice.[][] Its favorable safety profile makes it suitable for use in products for both humans and animals.[6][] For professionals in drug development, its structure as an amino acid derivative presents opportunities for exploration in other therapeutic areas. Further research could focus on its potential as a scaffold for designing new molecules with targeted biological activities. The compound's properties, such as its solubility in organic solvents and stability, also make it a versatile reagent in synthetic chemistry.[1]

References

- 1. CAS 52304-36-6: ethyl N-acetyl-N-butyl-β-alaninate [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl butylacetylaminopropionate - Wikipedia [en.wikipedia.org]

- 4. Ethyl Butylacetylaminopropionate [drugfuture.com]

- 5. Ethyl Butylacetylaminopropionate (IR3535) [benchchem.com]

- 6. Ethyl butylacetylaminopropionate | 52304-36-6 [amp.chemicalbook.com]

- 7. Ethyl butylacetylaminopropionate | C11H21NO3 | CID 104150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ethyl N-acetyl-N-butyl-β-alaninate [chembk.com]

The Multi-Modal Sensory Assault of IR3535 on Mosquitoes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insect repellent IR3535® (Ethyl Butylacetylaminopropionate) is a widely used synthetic compound valued for its favorable safety profile and broad efficacy against various arthropod vectors, including mosquitoes. Understanding its precise mode of action on the mosquito sensory system is paramount for the development of next-generation repellents and vector control strategies. This technical guide provides a comprehensive overview of the current scientific understanding of how IR3535 interacts with the olfactory, gustatory, and potentially other neural pathways in mosquitoes to elicit its repellent effect.

Core Mechanisms of Action

IR3535 exerts its repellent properties through a multi-pronged sensory assault, primarily targeting the mosquito's olfactory and gustatory systems. Evidence also suggests a novel interaction with the insect's nervous system at the level of muscarinic acetylcholine (B1216132) receptors.

Olfactory System Modulation

IR3535 primarily acts as an antagonist of mosquito odorant receptors (ORs), effectively masking the perception of host cues. Unlike some repellents that activate olfactory sensory neurons (OSNs) on their own, IR3535 appears to function by inhibiting the response of ORs to attractant odors.

Studies on Aedes aegypti ORs co-expressed in Xenopus oocytes have demonstrated that IR3535 can strongly inhibit the activation of these receptors by known mosquito attractants like indole (B1671886) and (R)-(-)-1-octen-3-ol[1][2]. Calcium imaging studies in Anopheles mosquitoes have shown that synthetic repellents, including IR3535, do not robustly activate olfactory neurons but rather suppress the neuronal response to human-derived odorants when physically mixed[3]. This suggests that IR3535 may reduce the volatility of attractant molecules, thereby preventing them from reaching and activating the mosquito's ORs[3].

The inhibitory effect of IR3535 on mosquito odorant receptors has been quantified in heterologous expression systems. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of IR3535 against specific Aedes aegypti odorant receptors.

| Odorant Receptor | Mosquito Species | Agonist | IR3535 IC50 (M) | Reference |

| AaOR2 | Aedes aegypti | Indole (10⁻⁷ M) | ~10⁻³ | [1] |

| AaOR8 | Aedes aegypti | (R)-(-)-1-octen-3-ol (10⁻⁷ M) | ~2.5 x 10⁻⁴ | [1] |

Gustatory System Activation

In addition to its effects on olfaction, IR3535 also acts as a potent activator of the mosquito's gustatory system, specifically targeting bitter-sensitive gustatory receptor neurons (GRNs). This interaction likely contributes to a contact-repellent effect, deterring mosquitoes upon landing on a treated surface.

Electrophysiological recordings from the labellar sensilla of female Anopheles quadrimaculatus and Aedes aegypti have shown that a bitter-sensitive GRN responds to a range of insect repellents, including IR3535[4][5]. This suggests that IR3535 elicits a "bad taste" sensation for the mosquito, discouraging biting and feeding. While the specific gustatory receptors (GRs) responsible for IR3535 detection in mosquitoes have not yet been definitively identified, research in Drosophila melanogaster has pinpointed the gustatory receptor GR47a as a key molecular sensor for IR3535[6]. Given the conservation of gustatory pathways, it is plausible that homologous receptors mediate this response in mosquitoes.

The activation of bitter-sensitive GRNs by IR3535 leads to a dose-dependent feeding deterrence. The following table presents data on the behavioral response of insects to increasing concentrations of IR3535.

| Insect Species | Assay Type | Concentration (mM) | Response | Reference |

| Lymantria dispar (Gypsy Moth) | Dual-choice feeding | 10 | Significant feeding deterrence | [7] |

| Lymantria dispar (Gypsy Moth) | Dual-choice feeding | 100 | 82.6% feeding deterrence | [7] |

A Novel Neuromodulatory Pathway: Muscarinic Acetylcholine Receptor Interaction

Recent research has uncovered a previously unknown mode of action for IR3535, suggesting it can directly modulate the insect's central nervous system. Studies on isolated insect neurosecretory cells (DUM neurons) have demonstrated that very low concentrations of IR3535 can induce an increase in intracellular calcium. This effect is mediated through the activation of M1-subtype muscarinic acetylcholine receptors (mAChRs)[8].

The proposed signaling cascade involves the activation of the M1-mAChR, leading to the inhibition of background potassium channels via Gβγ subunits. This results in membrane depolarization and the subsequent activation of voltage-gated calcium channels, causing a rise in intracellular calcium[8]. This increase in intracellular calcium can enhance the sensitivity of other neuronal receptors, such as nicotinic acetylcholine receptors, to insecticides. This finding suggests that IR3535 may have a synergistic effect when used in combination with certain insecticides[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide overviews of the key experimental protocols used to elucidate the mode of action of IR3535.

Single-Sensillum Recording (SSR)

This electrophysiological technique allows for the recording of action potentials from individual olfactory or gustatory sensory neurons housed within a single sensillum.

Methodology:

-

Mosquito Preparation: An adult female mosquito is immobilized on a glass slide or holder using wax or double-sided tape. The antenna or labellum containing the sensilla of interest is positioned for accessibility.

-

Electrode Placement: A sharpened tungsten or glass microelectrode, filled with a conductive electrolyte solution, serves as the recording electrode and is carefully inserted into the base of a single sensillum. A second electrode, the reference electrode, is inserted into another part of the mosquito's body, often the eye[9][10][11][12].

-

Stimulus Delivery: For olfactory recordings, a continuous stream of charcoal-filtered, humidified air is passed over the antenna. Puffs of air carrying the test odorant (e.g., IR3535) are injected into this airstream. For gustatory recordings, the tip of the recording electrode also contains the tastant solution, which makes contact with the tip of the sensillum[9][10][11].

-

Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the neuron(s) within the sensillum are amplified, filtered, and recorded. Spike sorting software is used to distinguish the firing of different neurons within the same sensillum based on spike amplitude and shape. The change in spike frequency in response to the stimulus is then quantified.

Two-Choice Olfactometer Assay

This behavioral assay is used to assess the attractant or repellent properties of a volatile compound.

Methodology:

-

Apparatus: A Y-shaped or linear olfactometer is used, consisting of a central tube where mosquitoes are released and two arms leading to separate chambers[13][14].

-

Airflow: A controlled and filtered airflow is passed through each arm of the olfactometer. The air in one arm passes over a substrate treated with the test compound (e.g., IR3535), while the air in the other arm passes over a control substrate (e.g., solvent only)[13].

-

Mosquito Release: A cohort of mosquitoes is released into the central arm of the olfactometer.

-

Data Collection: The number of mosquitoes that enter each arm of the olfactometer within a defined period is recorded. A preference index is calculated to determine if the test compound is an attractant, a repellent, or has no effect on mosquito behavior. The experimental room is typically maintained at a controlled temperature and humidity[13].

Xenopus Oocyte Expression System with Two-Electrode Voltage Clamp (TEVC)

This heterologous expression system is used to functionally characterize individual odorant or gustatory receptors in a controlled in vitro environment.

Methodology:

-

cRNA Synthesis: The genetic sequence of the mosquito receptor of interest (e.g., an OR or GR) and its co-receptor (e.g., Orco) are cloned into expression vectors. These vectors are then used as templates to synthesize complementary RNA (cRNA) in vitro.

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer. The synthesized cRNA for the receptor and co-receptor is then microinjected into the oocytes[15][16].

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and insertion of the receptor proteins into the oocyte membrane.

-

Two-Electrode Voltage Clamp Recording: An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a set holding potential. The oocyte is perfused with a buffer solution, and the test compounds (agonists and/or antagonists like IR3535) are washed over the oocyte. The binding of these compounds to the expressed receptors causes ion channels to open, resulting in a current flow across the membrane, which is measured by the voltage clamp amplifier[15][16][17].

In Vivo Calcium Imaging

This technique allows for the visualization of the activity of large populations of sensory neurons simultaneously in a living mosquito.

Methodology:

-

Transgenic Mosquitoes: Genetically modified mosquitoes are created that express a genetically encoded calcium indicator (GECI), such as GCaMP, in specific neuronal populations (e.g., all Orco-expressing olfactory neurons)[6][18][19][20].

-

Mosquito Preparation: A transgenic mosquito is anesthetized and mounted on a custom holder. A small window is often cut into the cuticle of the antenna or head capsule to allow for optical access to the neurons of interest.

-

Imaging Setup: The prepared mosquito is placed under a fluorescence microscope (often a two-photon microscope for deeper tissue imaging).

-

Stimulus Delivery: An odor delivery system, similar to that used for single-sensillum recording, is used to deliver puffs of odorants, including IR3535, to the mosquito's sensory appendages.

-

Data Acquisition and Analysis: As neurons become active, the intracellular calcium concentration increases, causing the GECI to fluoresce more brightly. These changes in fluorescence are captured as a time-lapse video. Image analysis software is used to measure the change in fluorescence in specific regions of interest, corresponding to individual neurons or glomeruli in the antennal lobe, to quantify the neuronal response to the odor stimulus[18][19].

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships of IR3535's mode of action on mosquito sensory systems.

Olfactory Receptor Antagonism

Caption: IR3535 antagonism of an odorant receptor in a mosquito olfactory sensory neuron.

Gustatory Receptor Activation

Caption: Activation of a bitter-sensitive gustatory receptor by IR3535 in a mosquito.

Muscarinic Acetylcholine Receptor Modulation

Caption: Proposed mechanism of IR3535 modulation via muscarinic acetylcholine receptors.

Conclusion and Future Directions

The mode of action of IR3535 on mosquito sensory systems is multifaceted, involving the inhibition of olfactory pathways crucial for host-seeking, the activation of aversive gustatory pathways upon contact, and a novel modulatory role on muscarinic acetylcholine receptors in the central nervous system. This combined sensory and neural assault underlies its effectiveness as a broad-spectrum insect repellent.

Future research should focus on several key areas to further refine our understanding and inform the development of improved repellents:

-

Identification of Mosquito Gustatory Receptors: The specific GRs in various mosquito species that detect IR3535 need to be identified and characterized.

-

Elucidation of Downstream Signaling: Further investigation into the intracellular signaling cascades downstream of both gustatory and muscarinic receptor activation will provide a more complete picture of the molecular mechanisms.

-

Synergistic Interactions: The potential for synergistic effects between IR3535 and other repellents or insecticides, particularly in light of its action on muscarinic receptors, warrants further exploration for integrated vector management strategies.

-

Species-Specific Differences: A broader investigation into the effects of IR3535 on the sensory systems of a wider range of mosquito species is needed to understand any variations in its mode of action and efficacy.

By continuing to unravel the intricate ways in which IR3535 disrupts mosquito sensory perception and neural processing, the scientific community can pave the way for the rational design of novel, safer, and more effective tools to combat mosquito-borne diseases.

References

- 1. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - Public Library of Science - Figshare [plos.figshare.com]